CDK2 Binding Affinity Advantage
In a study of structurally related phenylsulfonyl-thiazole CDK2 inhibitors, the lead compound series demonstrated superior predicted binding affinity compared to the non-sulfonyl lead compound IV (5-benzoyl-N2-phenyl-1,3-thiazole-2,4-diamine). The incorporation of the phenylsulfonyl moiety resulted in docking scores ranging from −9.1 to −10.3 kcal/mol, a significant improvement over the reference inhibitor Roniciclib (−8.6 kcal/mol), indicating a strong thermodynamic preference for the target binding site [1]. This data supports the hypothesis that the phenylsulfonyl group, which is present in 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole, is a key determinant of target engagement potential.
| Evidence Dimension | Predicted binding free energy (CDK2 kinase) |
|---|---|
| Target Compound Data | Not directly tested; structural analog series with phenylsulfonyl group |
| Comparator Or Baseline | Lead compound IV (non-sulfonyl thiazole) vs. Roniciclib (−8.6 kcal/mol) |
| Quantified Difference | Docking scores for phenylsulfonyl-thiazole series: −9.1 to −10.3 kcal/mol (vs. −8.6 kcal/mol for Roniciclib) |
| Conditions | In silico molecular docking simulation against CDK2 (PDB: 1E1V) |
Why This Matters
The computational evidence suggests that the phenylsulfonyl-thiazole scaffold provides up to a 1.7 kcal/mol advantage in predicted binding energy compared to a non-sulfonyl lead, which can be a decisive factor in selecting a starting point for a CDK2 inhibitor medicinal chemistry program.
- [1] Al-Hasani, W. A., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Polycyclic Aromatic Compounds, 43(8), 7154-7174. View Source
